![molecular formula C12H15ClN2O B7494713 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide, also known as CPCA, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential use in the field of neuroscience. CPCA is a potent and selective inhibitor of dopamine transporter (DAT), which makes it a valuable tool for studying the role of dopamine in the brain.
作用機序
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide increases the concentration of dopamine in the synaptic cleft, which leads to increased activation of dopamine receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has been shown to have various biochemical and physiological effects in animal models. It has been found to increase locomotor activity, induce hyperactivity, and enhance the rewarding effects of drugs of abuse. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has several advantages as a research tool. It is a potent and selective inhibitor of DAT, which makes it a valuable tool for studying the role of dopamine in the brain. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide can have off-target effects on other neurotransmitter systems, which can complicate data interpretation. Additionally, 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide can have toxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide. One area of interest is the development of new derivatives of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide with improved pharmacological properties. Another area of interest is the use of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need for further research on the long-term effects of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide on the brain and its potential use in the treatment of neurological disorders.
合成法
The synthesis of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide involves the reaction of 4-chlorophenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with acetic anhydride to obtain 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide in high yield and purity.
科学的研究の応用
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological conditions. It has been found to be effective in reducing dopamine uptake and increasing dopamine release, which makes it a potential therapeutic agent for the treatment of dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
2-[2-(4-chlorophenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)11-2-1-7-15(11)8-12(14)16/h3-6,11H,1-2,7-8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOUZIIPFHLWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

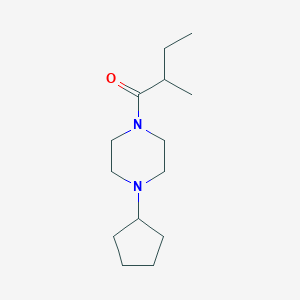
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)
![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)
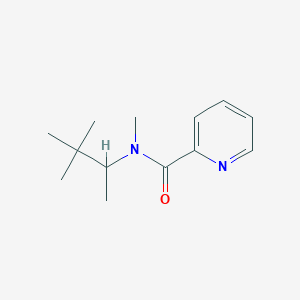
![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)

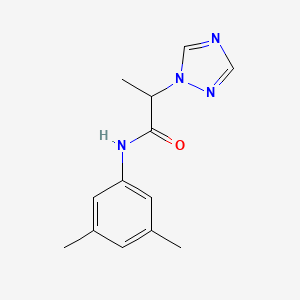
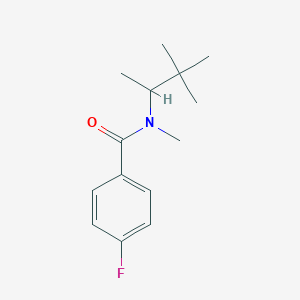
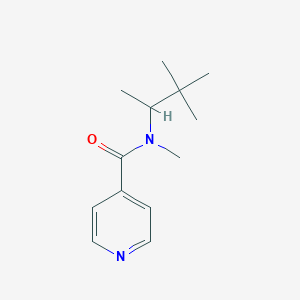

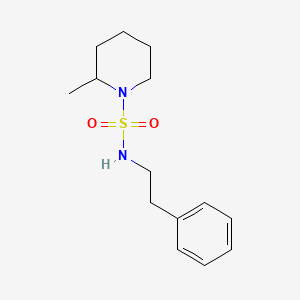
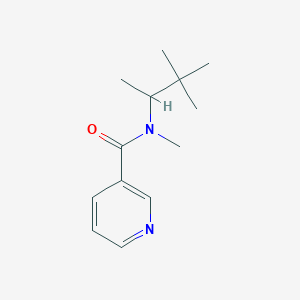
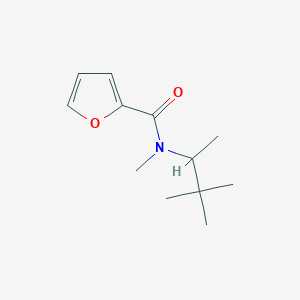
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)